![molecular formula C19H18N2O2S B5525739 N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B5525739.png)
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide
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Overview
Description
"N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide" is a compound of interest within the pharmaceutical and chemical research communities due to its structural uniqueness and potential biological activity. This compound, like others in its class, can be synthesized through various chemical reactions, providing insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of thiazole and benzylacetamide derivatives involves amidation reactions and can be carried out in solvents like acetonitrile at room temperature. Key to the synthesis is the use of reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole), which facilitate the formation of the amide bond in the target molecule. These methods contribute significantly to the library of synthetic strategies for similar compounds (Mohammadi-Farani, Heidarian, & Aliabadi, 2014).
Scientific Research Applications
Pharmacological Potential in Depression Treatment
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is part of a broader exploration into compounds with potential antidepressant effects. Research indicates that targeting AMPA receptors, akin to the action of certain NMDA receptor antagonists, could be a promising direction. The antidepressant efficacy of NMDA receptor antagonists, noted for their rapid action and significant therapeutic effects, has led to an interest in AMPA receptor agonists. These compounds have demonstrated antidepressant effects with a rapid onset, highlighting their potential for treatment-resistant depression. The necessity for further research into AMPA agonists, including their side-effect profiles, is underscored by the potential to develop novel antidepressants with fast-acting properties (Yang et al., 2012).
Environmental Impact of Chemical Compounds
While not directly related to N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, the environmental impact of chemical compounds, including parabens and their behavior in aquatic environments, has been extensively reviewed. Parabens, acting as weak endocrine disruptors, have been detected ubiquitously in surface water and sediments due to their extensive use and continuous environmental introduction. This highlights the importance of evaluating the environmental persistence and toxicity of chemical compounds, including N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide, as part of their scientific research applications (Haman et al., 2015).
Safety and Hazards
properties
IUPAC Name |
N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-16-9-7-15(8-10-16)11-17-13-20-19(24-17)21-18(22)12-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJAYASKUKCJIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide |
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